molecular formula C11H10BrN5O B11621282 5-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol

5-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol

Cat. No.: B11621282
M. Wt: 308.13 g/mol
InChI Key: HAGBVRRGTRXFEX-AWNIVKPZSA-N
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Description

5-[(2E)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazine ring, a bromophenyl group, and a hydrazone linkage, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE typically involves the condensation of 2-bromobenzaldehyde with hydrazine derivatives, followed by cyclization with appropriate reagents to form the triazine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling brominated compounds.

Chemical Reactions Analysis

Types of Reactions

5-[(2E)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

5-[(2E)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 5-[(2E)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE involves its interaction with molecular targets such as enzymes and proteins. The compound’s hydrazone linkage and triazine ring allow it to form stable complexes with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3-METHYLQUINOXALINE: Similar structure but with a quinoxaline ring instead of a triazine ring.

    5-[(2E)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2-CHLOROBENZOIC ACID: Similar structure but with a benzoic acid group instead of a triazine ring.

Properties

Molecular Formula

C11H10BrN5O

Molecular Weight

308.13 g/mol

IUPAC Name

5-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C11H10BrN5O/c1-7-10(14-11(18)17-15-7)16-13-6-8-4-2-3-5-9(8)12/h2-6H,1H3,(H2,14,16,17,18)/b13-6+

InChI Key

HAGBVRRGTRXFEX-AWNIVKPZSA-N

Isomeric SMILES

CC1=NNC(=O)N=C1N/N=C/C2=CC=CC=C2Br

Canonical SMILES

CC1=NNC(=O)N=C1NN=CC2=CC=CC=C2Br

Origin of Product

United States

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